Biochemical Potency Comparison: Afuresertib Achieves Highest Affinity for AKT1 Among ATP-Competitive Pan-AKT Inhibitors
Afuresertib demonstrates superior binding affinity for AKT1 compared to other clinically advanced ATP-competitive pan-AKT inhibitors. Its Ki for AKT1 is 0.08 nM, representing an approximately 37.5-fold improvement over Capivasertib (IC50 3 nM) and a 62.5-fold improvement over Ipatasertib (IC50 5 nM) . While Ki and IC50 values are not strictly interchangeable across assays, the magnitude of difference suggests that Afuresertib achieves complete target engagement at lower concentrations, which may translate to reduced off-target liabilities at equivalent target coverage.
| Evidence Dimension | AKT1 Biochemical Inhibition |
|---|---|
| Target Compound Data | Ki = 0.08 nM |
| Comparator Or Baseline | Capivasertib: IC50 = 3 nM; Ipatasertib: IC50 = 5 nM |
| Quantified Difference | Afuresertib shows 37.5x higher affinity vs. Capivasertib and 62.5x higher vs. Ipatasertib |
| Conditions | In vitro kinase assay; exact assay formats differ between studies |
Why This Matters
Higher potency for the primary target allows for lower effective dosing, potentially reducing off-target toxicity and enabling more selective pathway interrogation in preclinical studies.
